molecular formula C11H8ClN3S B2633450 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 478258-75-2

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2633450
CAS RN: 478258-75-2
M. Wt: 249.72
InChI Key: WNBFCOUOXADPMT-UHFFFAOYSA-N
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Description

“1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with a molecular formula of C6H8ClN3OS . It’s a part of a new class of neonicotinoid insecticides , which are useful for controlling noxious insects in crops like rice, leafy vegetables, tomato, and tea .


Molecular Structure Analysis

The molecular structure of this compound involves various intermolecular interactions including N–H ⋯ O, N–H ⋯ N, and C–H ⋯ O–N (nitro group), C–H ⋯ N (thiazol) hydrogen bonds, offset π – π stacking, C–H ⋯π and N (–NO 2) ⋯ C=N intermolecular interactions . A short C–Cl ⋯ O–N contact also contributes towards the crystal packing .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 49.0±0.3 cm3, and a molar volume of 148.2±3.0 cm3 . It also has a polar surface area of 82 Å2 and a polarizability of 19.4±0.5 10-24 cm3 .

Scientific Research Applications

Antitumor Activity

A derivative of 1H-pyrrolo[2,3-b]pyridine, specifically designed for its antitumor properties, showed promising results in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive form of cancer. Compounds derived from this structure acted as cyclin-dependent kinase 1 inhibitors, effectively reducing DMPM cell proliferation and inducing apoptosis. Notably, these compounds also demonstrated significant tumor volume inhibition in DMPM xenografts when administered to mice, marking them as potential candidates for cancer treatment development (Carbone et al., 2013).

Chemical Reactivity and Synthesis

The pyrrolo[1,2-c]thiazole derivative exhibits interesting chemical behaviors in cycloaddition reactions, acting variably as a thiocarbonyl ylide or an azomethine ylide, depending on the nature of the dipolarophile. This reactivity opens up pathways for synthesizing a wide range of chemical structures, potentially useful in various scientific applications, from material sciences to pharmaceuticals (Sutcliffe et al., 2000).

Heterocyclic Chemistry

The compound plays a significant role in the synthesis of various heterocyclic structures. Its utility in forming different heterocyclic compounds, such as thiazolo[3,2-a]pyridines and pyrido[2,1-b][1,3]benzothiazole, highlights its versatility and importance in the field of medicinal chemistry and drug design. These synthesized structures have broad implications, including the development of new pharmaceuticals and exploration of their biological activities (Potikha et al., 2010).

properties

IUPAC Name

2-chloro-5-(pyrrolo[2,3-b]pyridin-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-11-14-6-9(16-11)7-15-5-3-8-2-1-4-13-10(8)15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBFCOUOXADPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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